5-benzoyl-N-(3-methylphenyl)-2-furamide
Description
5-Benzoyl-N-(3-methylphenyl)-2-furamide is a furan-based carboxamide derivative characterized by a benzoyl substituent at the 5-position of the furan ring and a 3-methylphenyl group attached via an amide linkage.
Properties
Molecular Formula |
C19H15NO3 |
|---|---|
Molecular Weight |
305.3g/mol |
IUPAC Name |
5-benzoyl-N-(3-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H15NO3/c1-13-6-5-9-15(12-13)20-19(22)17-11-10-16(23-17)18(21)14-7-3-2-4-8-14/h2-12H,1H3,(H,20,22) |
InChI Key |
RIRAHWOZEDNSEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Attributes :
- Molecular Formula: Likely C₂₄H₁₉NO₃ (estimated by replacing the 2-chlorophenyl group in CID 4493563 with benzoyl).
- Functional Groups : Benzoyl (electron-withdrawing), 3-methylphenylamide (hydrophobic), and furan (aromatic heterocycle).
- Potential Applications: Furan carboxamides are explored in medicinal chemistry for kinase inhibition, antimicrobial activity, or anti-inflammatory properties, though specific data for this derivative requires further study .
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The benzoyl group distinguishes 5-benzoyl-N-(3-methylphenyl)-2-furamide from halogenated analogs. Key comparisons include:
Key Observations :
- Hydrophobicity: The benzoyl group increases logP compared to chlorophenyl or phenoxy derivatives, suggesting reduced aqueous solubility but improved membrane permeability .
- Steric Effects : Benzoyl’s bulk may hinder binding to flat enzymatic pockets compared to smaller substituents like chlorophenyl.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
